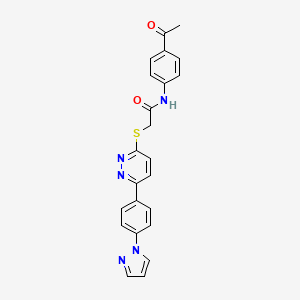

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S and its molecular weight is 429.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores the compound's structure, synthesis, and biological activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H17N7OS2, with a molecular weight of 423.51 g/mol. The structural components include:

- A pyridazine moiety, which is known for its pharmacological properties.

- A pyrazole ring, frequently associated with anti-cancer activity.

- An acetylphenyl group that may enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyrazole derivatives and pyridazine precursors. The synthetic route often includes the formation of thioether linkages, which are crucial for the biological activity of the final product.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:

- IC50 Values : Compounds in this class have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth. One study reported an IC50 of 8.5 nM against BCR-ABL kinase, a target in chronic myeloid leukemia (CML) .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | BCR-ABL | 8.5 |

| Compound B | K562 Cells | <2 |

Kinase Inhibition

The biological activity of this compound is significantly linked to its ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression. Molecular docking studies suggest that the compound fits well within the active site of target kinases, facilitating effective inhibition .

Antimicrobial Properties

In addition to anticancer activity, some derivatives have shown antimicrobial properties. The presence of electron-withdrawing groups has been correlated with increased activity against various bacterial strains, making these compounds potential candidates for further development as antimicrobial agents .

Study 1: Anticancer Efficacy

A recent study evaluated several derivatives of pyrazole-pyridazine compounds for their anticancer efficacy. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity. The most effective derivative displayed an IC50 value comparable to standard chemotherapy agents .

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related compounds. It was found that specific substitutions on the pyrazole ring enhanced selectivity towards BCR-ABL kinase over other kinases, suggesting a pathway for developing targeted cancer therapies .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of the compound "2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide":

This compound, also known as CAS number 1019096-82-2, has a molecular weight of 429.5 and the molecular formula C23H19N5O2S .

Scientific Research Applications

While the provided search results do not offer specific case studies or comprehensive data tables detailing the applications of "this compound," they do point to the broader use of pyrazole derivatives in medicinal chemistry and related biological activities .

- BCR-ABL Kinase Inhibitors Several search results mention pyrazole-containing compounds as BCR-ABL kinase inhibitors . Specifically, benzamide derivatives containing pyrazole moieties have been designed and synthesized for their inhibitory activity against BCR-ABL1 kinase, which is relevant in cancer research . Compound 16a, one of the synthesized compounds, potently suppressed BCR-ABL1 kinase .

- Pyrazoles as Chemical Entities Pyrazoles, in general, are of interest as chemical entities with biological activity .

- Other Pyrazole Derivatives Other research explores pyrazole derivatives for various applications:

- N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-(pyridin-2-yl)acetamide is another pyrazole derivative with a PubChem CID of 67114806 .

- 3-chloro-6-(4-iodo-1h-pyrazol-1-yl)pyridazine is listed as a compound for scientific research .

- Various 1H-pyrazol-1-yl-phenylbenzamide derivatives are explored as BCR-ABL kinase inhibitors .

- This compound is also mentioned with its structure and identifiers .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c1-16(29)17-3-7-19(8-4-17)25-22(30)15-31-23-12-11-21(26-27-23)18-5-9-20(10-6-18)28-14-2-13-24-28/h2-14H,15H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCRTWSMPQLSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.